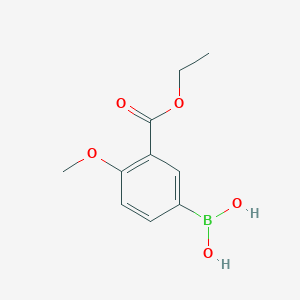

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

Beschreibung

BenchChem offers high-quality (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H13BO5 |

|---|---|

Molekulargewicht |

224.02 g/mol |

IUPAC-Name |

(3-ethoxycarbonyl-4-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6,13-14H,3H2,1-2H3 |

InChI-Schlüssel |

IIYNPDKQDZZYLZ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)OCC)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis

Abstract

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid, identified by CAS Number 433199-31-0, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing ethoxycarbonyl group and an electron-donating methoxy group, allows for nuanced reactivity and strategic bond formation. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds.

Chemical Identity and Physicochemical Properties

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a stable, solid organic compound. The presence of the boronic acid moiety makes it a cornerstone reagent for palladium-catalyzed cross-coupling reactions, while the ester and ether functionalities provide sites for further chemical modification and influence the electronic properties of the aromatic ring.

| Property | Value | Source |

| CAS Number | 433199-31-0 | N/A |

| Molecular Formula | C10H13BO5 | [1] |

| Molecular Weight | 224.02 g/mol | [1] |

| IUPAC Name | (3-(ethoxycarbonyl)-4-methoxyphenyl)boronic acid | N/A |

| Synonyms | 3-Carboxy-4-methoxyphenylboronic acid ethyl ester | N/A |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | Not precisely defined, boronic acids often dehydrate upon heating. | N/A |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMF. | [2] |

Synthesis and Purification

The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach leverages the directing capabilities of the methoxy group to achieve regioselective functionalization of the aromatic ring.

Synthetic Pathway Overview

The process begins with a commercially available starting material, ethyl 4-methoxybenzoate. The methoxy group directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position (C3). The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.

Caption: Synthesis of the target boronic acid via directed ortho-metalation.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-methoxybenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate (B(O-iPr)3)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with ethyl 4-methoxybenzoate (1.0 eq) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent like hexanes to afford the pure (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The boronic acid must first be activated by a base to form a more nucleophilic boronate species. This activation facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4] The presence of both electron-donating (-OMe) and electron-withdrawing (-COOEt) groups on the boronic acid can influence the rate and efficiency of the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki Coupling Protocol

This protocol describes a general procedure for the coupling of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%) or other suitable phosphine ligand.[3]

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide, (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Degas the chosen solvent (e.g., by bubbling nitrogen through it for 20-30 minutes) and add it to the reaction vessel.

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

This reaction is a cornerstone in constructing complex molecules, including those with potential applications in pharmaceuticals and materials science.[5][6]

Handling, Storage, and Safety

Like most boronic acids, (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[7]

It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Under these conditions, it is stable for extended periods.

Conclusion

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a valuable and versatile reagent for synthetic organic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex biaryl scaffolds. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to successfully incorporate this building block into their synthetic strategies, paving the way for innovations in drug discovery and materials science.

References

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Scholar.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

-

Szychowski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Dalmas, F. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova. Available at: [Link]

-

4-Ethoxycarbonylphenylboronic acid. (n.d.). PubChem. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 4-Ethoxycarbonyl-3-methoxyphenylboronic acid [sigmaaldrich.com]

- 2. CAS 5720-07-0: 4-Methoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. 4-Ethoxycarbonylphenylboronic acid | C9H11BO4 | CID 2734350 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid synthesis

An In-depth Technical Guide to the Synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in organic synthesis. Its structure, featuring a boronic acid moiety ortho to an ethoxycarbonyl group and meta to a methoxy group, makes it a versatile reagent for the construction of complex molecular architectures. Boronic acids are indispensable in modern medicinal chemistry, with several FDA-approved drugs containing this functional group.[1] Their utility primarily stems from their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] This guide provides a detailed exploration of the synthesis, purification, and application of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid, offering field-proven insights for its practical application in research and development.

The strategic placement of the electron-withdrawing ester and electron-donating methoxy groups influences the electronic properties and reactivity of the molecule, making it a valuable partner in cross-coupling reactions for synthesizing biaryl compounds found in many biologically active molecules and functional materials.[3][4]

Part 1: Strategic Synthesis Methodologies

The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid can be approached through several modern synthetic methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide focuses on the most reliable and widely adopted methods: Palladium-catalyzed Miyaura Borylation and Iridium-catalyzed C-H Borylation.

Methodology A: Palladium-Catalyzed Miyaura Borylation

This is a classic and robust method for synthesizing arylboronic acids from aryl halides or triflates.[5] The strategy involves the palladium-catalyzed cross-coupling of an appropriate starting material, such as Ethyl 5-bromo-2-methoxybenzoate , with a diboron reagent. The initial product is a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

1.1. The Rationale Behind the Choice of Starting Material

Ethyl 5-bromo-2-methoxybenzoate is an ideal precursor. The bromo-substituent provides a reactive handle for the palladium-catalyzed borylation.[6] The methoxy and ethoxycarbonyl groups are positioned to yield the desired substitution pattern on the final product. This starting material can be synthesized from commercially available 3-methoxybenzoic acid through a regioselective bromination followed by Fischer esterification.[6]

1.2. Experimental Workflow: From Aryl Bromide to Boronic Acid

The conversion is a two-step process: borylation to the pinacol ester, followed by deprotection.

Caption: Workflow for Miyaura Borylation Synthesis.

1.3. Detailed Experimental Protocol

Step 1: Synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid pinacol ester

-

Inert Atmosphere: To an oven-dried flask, add Ethyl 5-bromo-2-methoxybenzoate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and potassium acetate (KOAc) (3.0 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

-

Solvent: Add anhydrous 1,4-dioxane. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst.

-

Reaction: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step, but can be purified by column chromatography if necessary.

Step 2: Hydrolysis to (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

-

Solvent: Dissolve the crude pinacol ester from the previous step in a mixture of acetone and water.

-

Hydrolysis: Add aqueous hydrochloric acid (e.g., 2M HCl) and stir vigorously at room temperature. The hydrolysis progress can be monitored by TLC.

-

Isolation: Once the hydrolysis is complete, perform an extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid. Further purification is almost always necessary (see Part 2).

1.4. Causality and Field Insights

-

Why KOAc? Potassium acetate acts as a base, which is crucial for the catalytic cycle of the Miyaura borylation. It facilitates the transmetalation step.[5]

-

Why Pd(dppf)Cl₂? The dppf ligand provides a good balance of stability and reactivity for the palladium center, making it effective for coupling with aryl bromides.

-

Inert Conditions: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical for achieving high yields.

-

Deprotection: The pinacol ester is generally more stable and easier to handle and purify than the free boronic acid.[7] The hydrolysis step is typically straightforward but must be complete to avoid mixtures in the final product.

Methodology B: Iridium-Catalyzed C-H Borylation

A more contemporary and atom-economical approach is the direct borylation of a C-H bond, which avoids the need for a pre-halogenated starting material.[8][9][10] In this case, the starting material would be Ethyl 2-methoxybenzoate .

2.1. The Challenge of Regioselectivity

The primary challenge in C-H activation is controlling where the borylation occurs. The aromatic ring of Ethyl 2-methoxybenzoate has several C-H bonds. The methoxy and ethoxycarbonyl groups act as directing groups. Iridium catalysts, often used for C-H borylation, typically favor borylation at the position least sterically hindered. The directing effect of the ester group can favor ortho-borylation.[8][11] Achieving high selectivity for the desired C5 position can be challenging and often requires careful optimization of the ligand and reaction conditions.

2.2. General Experimental Protocol

-

Setup: In a glovebox or under an inert atmosphere, combine Ethyl 2-methoxybenzoate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), an iridium catalyst such as [Ir(OMe)(cod)]₂ (1-3 mol%), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (2-6 mol%).

-

Solvent: Use an anhydrous, non-polar solvent like cyclohexane or tetrahydrofuran (THF).

-

Reaction: Heat the mixture at 80-120 °C for 12-48 hours.

-

Workup and Hydrolysis: After cooling, the reaction mixture is typically filtered and concentrated. The resulting boronate ester is then hydrolyzed using the same procedure described in Methodology A (Step 2).

2.3. Causality and Field Insights

-

Why Iridium? Iridium complexes have shown exceptional catalytic activity for the borylation of C(sp²)-H bonds.[9][12]

-

The Role of the Ligand: The bipyridine ligand is crucial for stabilizing the iridium catalyst and influencing the regioselectivity of the reaction. Different ligands can lead to different product distributions.[8]

-

Advantages: This method is more step-economical as it avoids the synthesis of the aryl bromide.

-

Disadvantages: Achieving high regioselectivity can be difficult, often resulting in mixtures of isomers that are challenging to separate. For this specific target molecule, the Miyaura borylation (Methodology A) is generally more reliable for producing a single isomer.

2.4. Quantitative Data Comparison

| Parameter | Methodology A: Miyaura Borylation | Methodology B: C-H Borylation | Notes |

| Starting Material | Ethyl 5-bromo-2-methoxybenzoate | Ethyl 2-methoxybenzoate | C-H borylation avoids a pre-functionalization step. |

| Typical Yield | 70-90% (over 2 steps) | 40-70% (isomer dependent) | Miyaura borylation is generally higher yielding for this specific product. |

| Regioselectivity | Excellent (defined by starting material) | Moderate to Good (requires optimization) | A key advantage of the Miyaura approach for this target. |

| Atom Economy | Lower | Higher | C-H activation is inherently more atom-economical. |

| Reliability | High | Moderate | Miyaura borylation is a more established and predictable route. |

Part 2: The Critical Step - Purification of Arylboronic Acids

Purifying arylboronic acids is notoriously challenging and a frequent bottleneck for researchers.[7][13] They are prone to dehydration to form cyclic boroxine anhydrides, are often highly polar, and can interact strongly with silica gel, leading to tailing and poor separation during chromatography.[7]

Caption: Purification Strategy Flowchart.

2.1. Recrystallization

This is often the most effective method for purifying arylboronic acids.[14]

-

Protocol: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., hot water, ethanol, or a mixture of ethyl acetate and hexanes).[14] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.

-

Insight: The choice of solvent is critical and must be determined empirically. The goal is to find a solvent system where the boronic acid is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

2.2. Acid-Base Extraction

This technique exploits the acidic nature of the boronic acid group.

-

Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then re-acidified with a strong acid (e.g., 2M HCl), causing the pure boronic acid to precipitate or allowing it to be extracted back into a fresh organic layer.

-

Insight: This method is excellent for removing non-polar, non-acidic impurities. However, it may not be effective for removing other acidic impurities.

2.3. Column Chromatography

Standard silica gel chromatography is often problematic.[7][13]

-

Challenges: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to significant tailing and potential decomposition.

-

Solutions:

-

Treated Silica: Using silica gel that has been pre-treated with boric acid can sometimes improve separation.[15]

-

Alternative Phases: Reverse-phase (C18) chromatography can be an option, though it may require semi-preparative HPLC for high purity.[14]

-

Boronate Esters: It is often easier to purify the boronate ester intermediate (e.g., the pinacol ester) by standard silica gel chromatography before hydrolyzing it to the boronic acid.[7]

-

Part 3: Applications in Drug Discovery and Synthesis

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is primarily used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[4]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex biaryl cores. This boronic acid can be used to introduce the substituted phenyl ring, which can form key interactions within the ATP-binding pocket of a target kinase.

-

Antiviral and Anticancer Agents: The synthesis of various heterocyclic compounds with potential antiviral or anticancer activity often relies on the Suzuki-Miyaura coupling to build the carbon skeleton.[2]

-

Materials Science: Substituted biaryl compounds are also important in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

The presence of the ester group provides an additional synthetic handle. It can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for further diversification of the molecular structure.[6]

References

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit. Available at: [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). Organic Letters. Available at: [Link]

-

New aryl boronates are stable on silica gel and easy-to-handle - Gifu Pharmaceutical University. (2022, July 13). Gifu Pharmaceutical University. Available at: [Link]

-

How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Available at: [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Reddit. Available at: [Link]

-

4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis - Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. Available at: [Link]

-

Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). Molecules. Available at: [Link]

-

Accepted Manuscript - RSC Publishing. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]

-

Facile Synthesis of Halogen Decorated para-/meta-Hydroxybenzoates by Iridium-Catalyzed Borylation and Oxidation | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Available at: [Link]

-

Iridium-Catalysed Borylation of Sterically Hindered C(sp3)– H bonds - Rsc.org. (2014, March 6). Royal Society of Chemistry. Available at: [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed. (2020, April 8). PubMed. Available at: [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO. (n.d.). SciELO. Available at: [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development. Available at: [Link]

-

Boosting the Enantioselectivity of Conjugate Borylation of α,β-Disubstituted Cyclobutenones with Monooxides of Chiral C2-Symmetric Bis(phosphine) Ligands. (n.d.). Chemistry – A European Journal. Available at: [Link]

-

Mechanistic Origins of Regioselectivity in Cobalt-Catalyzed C(sp2)–H Borylation of Benzoate - Princeton University. (n.d.). Princeton University. Available at: [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). National Center for Biotechnology Information. Available at: [Link]

-

Chemists devise simple method for making sought-after boronic acid-based drugs and other products | ScienceDaily. (2017, April 14). ScienceDaily. Available at: [Link]

-

Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI. (2025, July 26). MDPI. Available at: [Link]

-

(PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ? (2026, January 29). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Iridium-Catalyzed sp3 C-H Borylation in Hydrocarbon Solvent Enabled by 2,2'-Dipyridylarylmethane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

Spectroscopic Profiling of (3-Ethoxycarbonyl-4-methoxyphenyl)boronic Acid: A Comprehensive Analytical Guide

Executive Summary

Arylboronic acids are indispensable building blocks in modern drug discovery, primarily serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. Among these, highly functionalized derivatives like (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid offer unique structural handles—combining the reactivity of a boronic acid with the modifiability of an ester and the electronic tuning of a methoxy group.

However, the spectroscopic characterization of arylboronic acids is notoriously challenging. They exist in a dynamic, solvent-dependent equilibrium with their cyclic trimeric anhydrides (boroxines), and the boron nucleus itself induces complex relaxation phenomena. This whitepaper provides an in-depth, rigorously grounded guide to the spectroscopic data of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid, detailing the causality behind spectral anomalies and providing self-validating experimental protocols to ensure analytical integrity.

Structural Elucidation & Spectroscopic Data

The reliable characterization of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid requires a multi-modal approach. Below is the synthesized quantitative data based on established empirical substituent effects and the inherent physical chemistry of organoboron compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant hurdle in the NMR analysis of arylboronic acids is the quadrupolar nature of the boron nuclei ( 11 B, spin I=3/2 ; 10 B, spin I=3 ). Rapid quadrupolar relaxation effectively decouples the boron atom from the adjacent 13 C nucleus, broadening the Cipso signal into the baseline, often rendering it invisible in standard 1D 13 C NMR spectra ().

Furthermore, in non-polar solvents like CDCl 3 , boronic acids undergo spontaneous dehydration to form boroxines, leading to complex, broad, or overlapping 1 H NMR signals (). To circumvent this, data must be acquired in strongly hydrogen-bonding solvents like DMSO- d6 .

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Mechanistic Causality |

| 8.15 | d | 1H | 1.8 | H-2 (Aromatic): Deshielded by the adjacent strongly electron-withdrawing ethoxycarbonyl group. |

| 8.05 | br s | 2H | - | -B(OH) 2 : Broad due to chemical exchange and quadrupolar relaxation. Exchanges with D 2 O. |

| 7.92 | dd | 1H | 8.5, 1.8 | H-6 (Aromatic): Ortho-coupled to H-5 and meta-coupled to H-2. |

| 7.12 | d | 1H | 8.5 | H-5 (Aromatic): Highly shielded by the electron-donating resonance of the ortho-methoxy group. |

| 4.28 | q | 2H | 7.1 | -OCH 2 CH 3 : Standard ester methylene splitting. |

| 3.88 | s | 3H | - | -OCH 3 : Methoxy protons. |

| 1.32 | t | 3H | 7.1 | -OCH 2 CH 3 : Standard ester methyl splitting. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Assignment | Causality & Structural Notes |

| 166.5 | C=O (Ester) | Carbonyl carbon of the ethoxycarbonyl group. |

| 161.8 | C-4 (Ar-OMe) | Strongly deshielded by the electronegative oxygen atom. |

| 137.2 | C-2 (Ar-H) | Aromatic methine carbon between ester and boronic acid. |

| 134.5 | C-6 (Ar-H) | Aromatic methine carbon. |

| ~126.0 | C-1 (Ar-B) | Critical Note: Often broadened into the baseline or entirely absent due to 11 B/ 10 B quadrupolar relaxation. |

| 120.5 | C-3 (Ar-COOEt) | Quaternary aromatic carbon bearing the ester group. |

| 112.3 | C-5 (Ar-H) | Shielded aromatic carbon ortho to the methoxy group. |

| 60.8 | -OCH 2 CH 3 | Ester methylene carbon. |

| 56.2 | -OCH 3 | Methoxy carbon. |

| 14.2 | -OCH 2 CH 3 | Ester methyl carbon. |

Fourier-Transform Infrared (FT-IR) & Mass Spectrometry (MS)

Mass spectrometry of boronic acids is best performed in Negative Electrospray Ionization (ESI-) mode. Boronic acids readily act as Lewis acids, accepting a hydroxide ion or losing a proton to form a stable boronate anion [M−H]− .

Table 3: FT-IR and HRMS (ESI-) Data

| Technique | Key Signals / Values | Diagnostic Significance |

| FT-IR (ATR) | 3350-3450 cm −1 (br) | O-H stretch of the boronic acid. Broadness indicates extensive intermolecular hydrogen bonding. |

| FT-IR (ATR) | 1715 cm −1 (s) | C=O stretch of the conjugated ethoxycarbonyl ester. |

| FT-IR (ATR) | 1345 cm −1 (s) | B-O stretching vibration, highly characteristic of arylboronic acids. |

| HRMS (ESI-) | m/z 223.0783 | Calculated for C 10 H 12 BO 5− [M−H]− . The isotopic pattern will clearly show the characteristic ~1:4 ratio of 10 B to 11 B. |

The Analytical Challenge: Overcoming the Boroxine Equilibrium

The fundamental challenge in characterizing (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid is its thermodynamic propensity to form a boroxine. The equilibrium between the monomeric boronic acid and the trimeric boroxine is highly solvent-dependent. Hydrolysis is favored by hydrogen-bond accepting solvents (like THF or DMSO), whereas boroxine formation is driven by entropy in non-polar solvents like CHCl 3 ().

When analyzed in CDCl 3 , the sample exists as a dynamic mixture. The intermediate exchange rate on the NMR timescale results in severe peak broadening, making accurate integration and multiplet analysis impossible.

Figure 1: Analytical workflow mitigating boroxine-boronic acid equilibrium in NMR spectroscopy.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems. If the internal checks fail, the data cannot be trusted.

Protocol A: High-Resolution NMR Acquisition for Boronic Acids

Objective: Suppress boroxine formation and achieve baseline resolution of all aromatic protons.

-

Solvent Selection: Weigh ~15 mg of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid into a clean vial. Dissolve entirely in 0.6 mL of dry DMSO- d6 (do not use CDCl 3 ).

-

The Self-Validating D 2 O Exchange: Add exactly 1 drop (approx. 10 μ L) of D 2 O to the NMR tube and shake vigorously.

-

Causality: D 2 O forces the hydrolysis of any trace boroxine back to the boronic acid monomer and exchanges the quadrupolar-broadened -B(OH) 2 protons for deuterium.

-

Validation Check: If the broad signal at ~8.05 ppm disappears and the aromatic signals (particularly the H-2 doublet at 8.15 ppm) sharpen into distinct multiplets, the monomeric state is validated.

-

-

Acquisition Parameters ( 13 C NMR):

-

Set the relaxation delay ( D1 ) to at least 2.0 seconds to account for the slower relaxation times of quaternary carbons (C-3, C-4).

-

Acquire a minimum of 1024 scans .

-

Note: Do not discard the sample if C-1 (~126 ppm) is missing. This is a physical proof of the boron atom's presence (quadrupolar relaxation), not a sign of impurity.

-

Protocol B: HRMS (ESI-) Sample Preparation

Objective: Prevent in-source fragmentation and ester hydrolysis during ionization.

-

Diluent Preparation: Prepare a solvent mixture of LC-MS grade Methanol/Water (80:20, v/v). Crucial: Do not add formic acid or ammonia. Acidic modifiers can catalyze ester hydrolysis, while basic modifiers can complicate the isotopic envelope.

-

Concentration: Dilute the sample to a final concentration of 1-5 μ g/mL.

-

Ionization: Operate the mass spectrometer in Negative Ion Mode .

-

Causality: The electron-deficient boron atom readily accepts electrons/anions, making [M−H]− the most abundant and stable ion species, providing a clean spectrum devoid of complex sodium/potassium adducts commonly seen in positive mode.

-

References

-

The Boroxine–Boronic Acid Equilibrium Source: Journal of the American Chemical Society (JACS), 2015. URL:[Link]

-

Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations Source: ResearchGate / Magnetic Resonance in Chemistry, 2011. URL:[Link]

-

Complete characterization of arylboronic acids is often difficult... (Synthesis of Neopentyl Glycol Arylboronic Esters) Source: Organic Syntheses, Vol. 82, p. 126, 2005. URL:[Link]

1H NMR and 13C NMR of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3-Ethoxycarbonyl-4-methoxyphenyl)boronic Acid

Introduction: The Structural Elucidation of a Key Building Block

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The precise characterization of these reagents is paramount to ensure reaction efficiency, yield, and the purity of the final products. (3-Ethoxycarbonyl-4-methoxyphenyl)boronic acid, with its trifunctional substitution pattern, presents a nuanced case for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming its molecular structure, assessing purity, and understanding its behavior in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid. Moving beyond a simple recitation of expected peaks, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore the electronic effects of the methoxy, ethoxycarbonyl, and boronic acid groups on the aromatic system and detail the rationale behind experimental choices for obtaining high-quality, interpretable data.

Molecular Structure and Atom Labeling

A clear system of atom numbering is essential for unambiguous spectral assignment. The following diagram illustrates the structure of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid with the IUPAC numbering for carbons and lettering for the distinct proton environments.

Caption: Molecular structure of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is primarily influenced by the electron density of its local environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.

Predicted Chemical Shifts and Multiplicities

The aromatic region of the spectrum is of particular interest. The three aromatic protons (Hₐ, Hᵦ, H꜀) are chemically distinct due to the unsymmetrical substitution pattern.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) at the ortho and para positions.[1]

-

Ethoxycarbonyl Group (-COOEt): This is an electron-withdrawing group (EWG) through both induction and resonance, decreasing electron density (deshielding) at the ortho and para positions.[2]

-

Boronic Acid Group [-B(OH)₂]: This group is generally considered a weak electron-withdrawing group.

Based on these effects, we can predict the relative chemical shifts:

-

Hₐ: This proton is ortho to the boronic acid (weak EWG) and meta to the ethoxycarbonyl group (EWG). It is expected to be significantly deshielded.

-

Hᵦ: This proton is ortho to the boronic acid (weak EWG) and meta to the methoxy group (EDG). Its chemical shift will be a balance of these two effects.

-

H꜀: This proton is ortho to the methoxy group (EDG) and meta to the ethoxycarbonyl group (EWG). The strong shielding from the methoxy group is expected to shift this proton significantly upfield compared to the others.[3][4]

The protons of the ethoxy and methoxy groups will appear in the aliphatic region of the spectrum. The two hydroxyl protons of the boronic acid group often appear as a broad singlet, and their signal may be lost or shifted upon exchange with trace water or in protic solvents like D₂O or Methanol-d₄.[5]

Table 1: Predicted ¹H NMR Data for (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Hₐ | ~7.8 - 8.0 | Doublet (d) | J ≈ 2 Hz (meta) | 1H | Ortho to B(OH)₂ and meta to COOEt, leading to significant deshielding.[2] |

| Hᵦ | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8-9 Hz (ortho), J ≈ 2 Hz (meta) | 1H | Ortho to B(OH)₂ and H꜀, meta to Hₐ. |

| H꜀ | ~7.0 - 7.2 | Doublet (d) | J ≈ 8-9 Hz (ortho) | 1H | Ortho to the strongly shielding -OCH₃ group.[1] |

| -OCH₂CH₃ | ~4.3 - 4.4 | Quartet (q) | J ≈ 7 Hz | 2H | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |

| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | N/A | 3H | Methoxy protons with no adjacent proton neighbors.[6] |

| -OCH₂CH₃ | ~1.3 - 1.4 | Triplet (t) | J ≈ 7 Hz | 3H | Methyl protons coupled to the adjacent methylene group. |

| -B(OH)₂ | ~8.0 - 8.5 (variable) | Broad Singlet (br s) | N/A | 2H | Acidic protons, position and intensity are solvent and concentration dependent.[5] |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton. The chemical shifts are influenced by the same electronic effects, with electronegative atoms and electron-withdrawing groups causing a downfield shift (higher ppm).

Predicted Chemical Shifts

We expect to see ten distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the ten unique carbon atoms in the molecule.

-

Aromatic Carbons (C1-C6): The chemical shifts of these carbons are highly sensitive to the attached substituents. The carbon attached to the oxygen of the methoxy group (C4) will be significantly deshielded, while the carbon bearing the boronic acid (C1) will also appear downfield. The other aromatic carbons will have shifts between approximately 110-140 ppm.[2]

-

Carbonyl Carbon (C₇): The carbon of the ester carbonyl group is characteristically found far downfield, typically in the 165-175 ppm range.

-

Aliphatic Carbons: The methoxy carbon (-OCH₃) and the two carbons of the ethoxy group (-OCH₂CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C₇) | ~166 | Carbonyl carbon of the ester group.[7] |

| C4 (-OCH₃) | ~160 - 163 | Aromatic carbon attached to the highly electronegative oxygen atom. |

| C1 (-B(OH)₂) | ~135 - 138 | Quaternary carbon attached to boron; exact shift can be broad. |

| C2 | ~133 - 136 | Aromatic CH carbon ortho to the boronic acid group. |

| C6 | ~129 - 132 | Aromatic CH carbon ortho to the boronic acid group. |

| C3 (-COOEt) | ~125 - 128 | Quaternary aromatic carbon attached to the carbonyl group. |

| C5 | ~112 - 115 | Aromatic CH carbon ortho to the methoxy group. |

| -OCH₂CH₃ | ~61 | Methylene carbon of the ethoxy group, deshielded by oxygen. |

| -OCH₃ | ~56 | Methoxy carbon, deshielded by oxygen.[6] |

| -OCH₂CH₃ | ~14 | Terminal methyl carbon of the ethoxy group. |

Part 3: Experimental Protocols and Considerations

The acquisition of high-quality NMR data for boronic acids requires careful attention to experimental parameters, particularly solvent selection and sample preparation.

Causality in Solvent Selection

Arylboronic acids have a propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[5][8] This oligomerization can lead to significant line broadening and complex, uninterpretable NMR spectra. The choice of solvent is critical to mitigate this issue.

-

Recommended Solvents: DMSO-d₆ is an excellent choice as its polar, aprotic nature typically disrupts the hydrogen bonding networks required for boroxine formation, yielding sharp signals. Methanol-d₄ is also effective as the solvent molecules can competitively coordinate with the boron center, breaking up oligomers.[5]

-

Solvents to Use with Caution: CDCl₃ is less polar and may not be sufficient to prevent oligomerization, potentially leading to poor quality spectra.[5] If used, spectra should be acquired promptly after dissolution.

-

Deuterium Exchange: In solvents like D₂O or Methanol-d₄, the acidic B(OH)₂ protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This can be a useful diagnostic tool to confirm their assignment.

Experimental Workflow

The following diagram outlines a robust workflow for the NMR analysis of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid.

Caption: A standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol for NMR Sample Preparation

-

Material Weighing: Accurately weigh between 5-10 mg of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solubilization: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[9][10] Gently agitate or vortex until the sample is fully dissolved.

-

Sample Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates. If solids are present, filter the solution through a small plug of glass wool in the pipette.[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Conclusion

NMR spectroscopy is an exceptionally powerful tool for the structural verification of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid. A thorough understanding of substituent effects allows for the confident prediction and assignment of both the ¹H and ¹³C NMR spectra. By following robust experimental protocols, particularly regarding solvent choice to prevent boroxine formation, researchers can obtain high-resolution data that unequivocally confirms the identity and purity of this vital synthetic intermediate. This analytical rigor is a cornerstone of reproducible and reliable chemical science.

References

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry. [Link]

-

RSC Publishing. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. [Link]

-

San Diego State University. 11 B NMR Chemical Shifts. [Link]

-

RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Reddit. [O Chem] How do chemical shifts work for substituted benzene's? NMR : r/chemhelp. [Link]

-

NSF PAR. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility Dynamics and Handling Protocols for (3-Ethoxycarbonyl-4-methoxyphenyl)boronic Acid in Organic Solvents

Introduction: Structural Causality in Solvation

For drug development professionals and synthetic chemists, mastering the solubility profile of highly functionalized building blocks is critical for optimizing cross-coupling reactions (such as the Suzuki-Miyaura coupling) and ensuring reproducible yields. (3-Ethoxycarbonyl-4-methoxyphenyl)boronic acid presents a unique solvation challenge due to its polyfunctional nature.

Unlike simple aliphatic or unsubstituted aromatic compounds, the solubility of this molecule is not dictated by a single functional group, but rather by a complex interplay of three distinct moieties:

-

The Boronic Acid (-B(OH)₂): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, it forms robust syn-anti dimeric networks, resulting in high lattice energy that resists dissolution in non-polar media[1][2].

-

The Ethoxycarbonyl Group (-CO₂Et): An ester linkage at the meta-position that introduces a dipole moment and acts as a hydrogen-bond acceptor, significantly enhancing solubility in moderately polar aprotic solvents compared to unsubstituted phenylboronic acid[3][4].

-

The Methoxy Group (-OMe): An electron-donating ether at the para-position that increases lipophilicity while providing an additional site for solvent coordination.

Understanding the causality behind these structural features allows us to predict and manipulate the equilibrium states of the molecule in various solvent environments.

Equilibrium states of boronic acids dictating solubility profiles in various solvent environments.

Solvent Class Analysis and Quantitative Profiling

The dissolution of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid requires overcoming the strong intermolecular hydrogen bonds of the boronic acid dimer[2]. Solvents that can coordinate to the empty p-orbital of the boron atom or disrupt the hydrogen-bonding network yield the highest solubility[5].

The table below synthesizes the expected solubility behavior across different solvent classes, grounded in the thermodynamic principles of substituted phenylboronic acids[4][6].

| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Solvation Mechanism & Causality |

| Polar Aprotic | THF, DMF, DMSO, 1,4-Dioxane | High (> 100 mg/mL) | Mechanism: Lewis base coordination. The oxygen/nitrogen atoms of the solvent donate electron density into the empty p-orbital of boron, forcefully breaking the dimeric lattice. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate (20 - 50 mg/mL) | Mechanism: Dipole-dipole interactions. The solvent interacts favorably with the ethoxycarbonyl and methoxy substituents, pulling the molecule into solution despite intact H-bonds. |

| Non-Polar | Hexanes, Toluene, Heptane | Low (< 5 mg/mL) | Mechanism: Lattice dominance. Non-polar solvents lack the dielectric constant required to disrupt the robust intermolecular hydrogen-bonded network of the boronic acid. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Variable (50 - 100 mg/mL) | Mechanism: H-bond substitution. Alcohols dissolve the compound well but introduce a risk of reversible esterification (forming boronic esters) upon extended heating. |

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility determinations must not rely on simple visual disappearance, which is highly subjective and prone to error with boronic acids due to partial dehydration to boroxines[3][7]. Instead, we employ a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Protocol A: Equilibrium Solubility Determination via HPLC-UV

This protocol is designed as a closed-loop system where mass balance and internal standards validate the integrity of the data.

Step 1: Preparation of the Solid Phase

-

Action: Add 500 mg of (3-ethoxycarbonyl-4-methoxyphenyl)boronic acid to a 10 mL amber glass vial.

-

Causality: An excess of solid ensures that the thermodynamic equilibrium of a saturated solution is reached. Amber glass is used to prevent any potential UV-induced degradation of the electron-rich aromatic ring.

Step 2: Solvent Addition and Internal Standard Spiking

-

Action: Add 5.0 mL of the target solvent (e.g., THF) spiked with a known concentration of an internal standard (IS), such as biphenyl (1.0 mg/mL).

-

Causality: The internal standard acts as a self-validating mechanism. If solvent evaporates during the extended equilibration or filtration steps, the IS concentration will artificially rise, allowing the analyst to mathematically correct the final boronic acid concentration, ensuring absolute accuracy.

Step 3: Isothermal Equilibration

-

Action: Seal the vial tightly and agitate in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

-

Causality: Boronic acids can exhibit slow dissolution kinetics due to the energy required to break the dimeric lattice. A 48-hour window guarantees that true thermodynamic equilibrium is achieved, rather than a transient kinetic state.

Step 4: Syringe Filtration

-

Action: Extract 1.0 mL of the suspension using a pre-warmed glass syringe and filter through a 0.22 µm PTFE membrane into an HPLC vial.

-

Causality: PTFE (Polytetrafluoroethylene) is mandatory. Nylon or cellulose filters possess hydrogen-bonding sites that can non-specifically bind the boronic acid, stripping it from the solution and yielding falsely low solubility data. Pre-warming the syringe prevents premature precipitation caused by temperature drops.

Step 5: HPLC Quantification

-

Action: Dilute the filtrate (if necessary) and analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Causality: The acidic modifier (formic acid) suppresses the ionization of the boronic acid, ensuring sharp, symmetrical chromatographic peaks for accurate area integration.

Self-validating experimental workflow for determining equilibrium solubility via HPLC quantification.

Protocol B: Controlled Dehydration to Boroxine (Solubility Modification)

If the monomeric boronic acid exhibits insufficient solubility in a required non-polar solvent (e.g., for a specific catalytic cycle), it can be intentionally converted to its boroxine trimer. The boroxine lacks the -OH hydrogen-bond donors, drastically increasing its lipophilicity and solubility in non-polar media[1][7].

-

Dehydration: Suspend the boronic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Azeotropic Distillation: Reflux the mixture. As water is removed azeotropically, the insoluble boronic acid trimerizes into the highly soluble boroxine, turning the cloudy suspension into a clear solution.

-

Validation: Analyze the resulting solid via ¹H NMR in CDCl₃. The disappearance of the broad -B(OH)₂ singlet (typically around 8.0 ppm) confirms complete conversion to the boroxine, validating the altered solubility profile.

References

To ensure authoritative grounding, the mechanistic principles and protocol standards discussed in this guide are supported by the following peer-reviewed literature:

-

Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry, 49, 814–824 (2020) URL: [Link]

-

Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Second Edition Source: Wiley-VCH (2011), Edited by Dennis G. Hall URL: [Link]

-

Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data, 65(9), 4605–4612 (2020) URL: [Link]

Sources

Thermal and Hydrolytic Stability of Substituted Phenylboronic Acids: A Mechanistic Guide

Phenylboronic acids (PBAs) are foundational motifs in modern chemical biology, targeted therapeutics (e.g., the proteasome inhibitor bortezomib), and advanced materials science (e.g., covalent organic frameworks). Despite their versatility, the practical utility of PBAs is often constrained by two primary degradation pathways: hydrolytic cleavage of the carbon-boron bond (protodeboronation) and thermal dehydration into trimeric boroxines.

This guide provides an in-depth analysis of the substituent-driven thermodynamics and kinetics governing PBA stability, equipping researchers with the mechanistic understanding and self-validating protocols necessary to control these parameters during drug development and materials synthesis.

Hydrolytic Stability: The Protodeboronation Paradigm

Protodeboronation is the irreversible hydrolytic cleavage of the aryl C-B bond, yielding an arene and boric acid. This degradation is highly pH-dependent and is predominantly base-catalyzed, though acid-catalyzed pathways exist for specific electron-rich derivatives.

Mechanistic Causality

The base-catalyzed degradation initiates with the coordination of a hydroxide ion to the Lewis acidic boron center, forming a tetrahedral boronate anion. The formation of this anion is a prerequisite for cleavage. From this intermediate, the mechanism proceeds via one of two pathways: a concerted ipso-protonation by water coupled with C-B cleavage, or, in the case of highly electron-deficient arenes, a unimolecular heterolysis that liberates a transient aryl carbanion[1].

The Substituent Paradox

The Hammett reaction constant ( ρ ) for the dissociation of phenylboronic acids is approximately 2.06, indicating a profound sensitivity to electronic substituent effects. Electron-withdrawing groups (EWGs), such as fluorine, present a unique stability paradox. While EWGs increase the Lewis acidity of the boron center (lowering the pKa and driving the quantitative formation of the reactive boronate anion at physiological pH), they simultaneously stabilize the developing carbanion in the transition state[2].

Consequently, polyfluorophenyl boronic acids exhibit extreme kinetic instability under basic conditions, with half-lives spanning nine orders of magnitude; some derivatives degrade in mere milliseconds at pH > 13[1]. Conversely, ortho-substituents like hydroxymethyl groups (which form cyclic benzoxaboroles) dramatically enhance hydrolytic stability by altering the stereoelectronics and hybridization of the boron center, resisting C-B bond heterolysis.

Mechanistic pathway of base-catalyzed protodeboronation of arylboronic acids.

Thermal Stability and Boroxine Thermodynamics

Upon heating, or even under ambient conditions in non-polar solvents, PBAs undergo dehydration to form six-membered trimeric anhydrides known as boroxines.

Thermodynamic Causality

The trimerization of boronic acids into boroxines is an enthalpically unfavorable ( ΔH>0 ) but entropically highly favorable ( ΔS>0 ) process, driven by the release of three free water molecules into the bulk phase[3]. Because the reaction is entropy-driven, it is highly sensitive to the presence of water and the electronic nature of the arene. Electron-donating substituents at the para-position donate electron density into the empty p-orbitals of the electron-deficient boroxine ring, enthalpically stabilizing the trimer and shifting the equilibrium toward boroxine formation even at room temperature[3].

Analytical Implications in Thermal Profiling

When analyzing the thermal stability of PBAs via Differential Scanning Calorimetry (DSC), researchers frequently misidentify the primary endothermic event. The endothermic peak often reported as the "melting point" of the boronic acid (e.g., ~220 °C for unsubstituted PBA) is, in reality, the melting point of the in situ generated triphenylboroxine. Accurate thermal profiling requires specific experimental design to account for this dynamic equilibrium.

Thermal analysis workflow and phase transition pathway for boroxine formation.

Quantitative Data Summary

The table below synthesizes the physicochemical properties and stability metrics of key substituted PBAs, illustrating the profound impact of electronic effects.

| Substituent | pKa (Water) | Hydrolytic Stability (Base) | Thermal Behavior / Boroxine Formation |

| Unsubstituted (-H) | 8.86 | Moderate ( t1/2 ~ hours at high pH) | Dehydrates to triphenylboroxine; melts at ~220 °C |

| 4-Fluoro | ~8.70 | Moderate-Low | Entropy-driven boroxine formation[2] |

| Pentafluoro | < 7.00 | Very Low ( t1/2 < seconds)[1] | High resistance to acid; rapid base degradation |

| 3,5-Dinitro | ~7.00 | High ( t1/2 ~ months)[1] | Highly crystalline; resists dehydration |

| 2-Hydroxymethyl | ~7.39 | Very High (Forms benzoxaborole) | Stable up to high temperatures; resists oxidation |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to account for the dynamic nature of PBA degradation.

Protocol 1: NMR-Monitored Kinetics of Base-Catalyzed Protodeboronation

Causality Focus: Protodeboronation kinetics must be measured under pseudo-first-order conditions. Using a strongly buffered system (pH ≥ 13) ensures the PBA exists exclusively in the reactive boronate form, preventing auto-catalysis and pH-drift during the reaction[1].

-

Sample Preparation: Dissolve 0.05 mmol of the substituted phenylboronic acid in 0.5 mL of 1,4-dioxane- d8 .

-

Internal Standard: Add 0.01 mmol of 1,3,5-trimethoxybenzene as an inert internal standard. Validation checkpoint: The integration of the standard must remain constant throughout the experiment.

-

Initiation: Inject 0.5 mL of a pre-thermostatted (70 °C) aqueous KOH solution (pH 13) in D2O directly into the NMR tube.

-

Data Acquisition: Immediately insert the tube into the NMR spectrometer pre-heated to 70 °C. Acquire 1H -NMR spectra at defined intervals (e.g., every 30 seconds for fast-reacting fluorinated species, or every 1 hour for stable species).

-

Analysis: Plot the natural log of the normalized integration of the remaining arylboronate protons versus time. The slope yields the observed rate constant ( kobs ).

Protocol 2: DSC/TGA Profiling of Boroxine Dehydration

Causality Focus: Because boroxine formation is an entropy-driven dehydration, trapping water vapor artificially suppresses the forward reaction. Unhermetic (vented) pans must be used to allow water to escape, reflecting true thermal stability.

-

Sample Loading: Accurately weigh 3–5 mg of the PBA sample into an aluminum Tzero unhermetic (vented) pan. Do not use crimped hermetic seals.

-

Atmosphere Control: Place the sample in the Differential Scanning Calorimeter (DSC) coupled with a Thermogravimetric Analyzer (TGA). Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to sweep away evolved water vapor.

-

Thermal Ramping: Heat the sample from 30 °C to 300 °C at a controlled rate of 10 °C/min.

-

Data Correlation:

-

Validation checkpoint: Cross-reference the first endothermic DSC peak with the TGA mass loss curve. A mass loss corresponding to exactly 1.5 equivalents of H2O per mole of PBA confirms quantitative boroxine formation.

-

The subsequent sharp endothermic peak (with no associated mass loss) represents the true melting point of the newly formed boroxine.

-

References

- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

Sources

Predictive Engineering of Functionalized Phenylboronic Acids: A Computational Framework for Electronic Properties and Reactivity

Executive Summary

Phenylboronic acids (PBAs) are highly versatile pharmacophores and synthetic intermediates. They are the critical functional components in saccharide sensors, targeted therapeutics (such as the proteasome inhibitor bortezomib), and cross-coupling catalysis (Suzuki-Miyaura reactions). The reactivity, selectivity, and binding affinity of PBAs are fundamentally governed by their electronic properties—specifically, their Lewis acidity (quantified by pKa ) and frontier molecular orbital (FMO) energies.

As a Senior Application Scientist, I emphasize that empirical trial-and-error is no longer a viable strategy for modern drug development. Density Functional Theory (DFT) provides a deterministic, self-validating computational framework to predict how specific functionalizations (e.g., halogenation, cyanation) modulate the boron center's electrophilicity. This whitepaper outlines the mechanistic foundations of PBA electronic tuning, provides a rigorous step-by-step computational protocol, and benchmarks quantitative data to guide rational molecular design.

Mechanistic Foundations: Electronic Tuning of Boron Electrophilicity

The core functionality of a PBA relies on the reversible transition of the boron atom from a neutral, sp2 -hybridized trigonal planar state to an anionic, sp3 -hybridized tetrahedral state upon binding with a Lewis base (such as OH− or a diol)[1].

The Causality of Substituent Effects: Introducing electron-withdrawing groups (EWGs) like fluorine or cyano groups at the ortho or meta positions withdraws electron density via the inductive (-I) effect. This depletes the electron density in the empty pz orbital of the boron atom, thereby increasing its Lewis acidity and lowering the pKa [2]. For instance, the introduction of a cyano group in 3-cyanophenylboronic acid significantly lowers the pKa compared to the unsubstituted parent compound, facilitating diol binding at physiological pH[3].

Conversely, electron-donating groups (EDGs) populate the p -orbital via resonance (+M), stabilizing the sp2 state and increasing the pKa . Understanding this balance is critical: if the pKa is too high, the PBA will not form the active boronate anion required for diol condensation in biological media[4].

Mechanistic pathway of PBA sp2-sp3 hybridization and diol condensation.

Computational Methodology: A Self-Validating Protocol

To accurately predict the electronic properties of functionalized PBAs, researchers must employ a rigorous DFT protocol. The failure of many early computational studies stemmed from neglecting the conformational flexibility of the boronic acid hydroxyl groups (syn-anti, anti-anti, syn-syn) and the thermodynamic contributions of solvation[5].

Step-by-Step DFT Workflow for Electronic Property Determination

-

Conformational Search & Geometry Optimization

-

Action: Generate all possible rotamers for the target functionalized PBA and its conjugate base. Optimize geometries in the gas phase using a robust functional and basis set, such as B3LYP/6-311++G(d,p) or M06-2X[3][5].

-

Causality: The ++ diffuse functions are mandatory because we are dealing with anionic conjugate bases (boronates). Without diffuse functions, the electron cloud's expansion in the anionic state is poorly modeled, leading to massive errors in energy calculations.

-

-

Vibrational Frequency Analysis

-

Action: Perform frequency calculations at the same level of theory.

-

Causality: This ensures the optimized structures are true local minima (zero imaginary frequencies) and provides the necessary thermal corrections to calculate the gas-phase Gibbs free energy ( Ggas )[6].

-

-

Solvation Modeling (Implicit)

-

Action: Apply the Polarizable Continuum Model (PCM) or SMD model using water as the solvent medium to perform single-point energy calculations[7].

-

Causality: PBAs operate in aqueous or physiological media. The solvation free energy ( ΔGsolv ) heavily dictates the stabilization of the boronate anion.

-

-

Thermodynamic Cycle for pKa Extraction

-

Action: Calculate the change in Gibbs free energy for the deprotonation reaction: ΔGaq=Gaq(Base−)+Gaq(H+)−Gaq(Acid) .

-

Causality: The pKa is directly derived using the equation pKa=ΔGaq/(2.303RT) . Using a reference molecule (like unsubstituted phenylboronic acid) to calculate a relative pKa cancels out systematic DFT errors, yielding precision within 0.3-0.5 pKa units[5][7].

-

-

Electronic Transition & FMO Analysis

-

Action: Extract HOMO and LUMO energies to calculate the energy band gap ( ΔE=ELUMO−EHOMO ) and perform Time-Dependent DFT (TD-DFT) for UV-Vis absorption spectra[8].

-

Causality: The HOMO-LUMO gap dictates the chemical hardness and reactivity of the PBA. A narrower gap correlates with higher polarizability and altered photophysical properties, which are highly useful for fluorescent sensing[3].

-

Step-by-step computational DFT workflow for calculating PBA electronic properties.

Quantitative Data: Benchmarking Substituent Impact

To illustrate the predictive power of this computational framework, we summarize the electronic properties of various functionalized PBAs. The data demonstrates how targeted substitutions modulate the HOMO-LUMO gap and the calculated pKa .

Table 1: Electronic Properties and pKa of Substituted Phenylboronic Acids

| Substituent | Hammett Constant ( σ ) | HOMO-LUMO Gap (eV) | Calculated pKa | Experimental pKa | Primary Electronic Effect |

| None (H) | 0.00 | ~5.80 | 9.20 | 8.80 - 8.90 | Baseline[5] |

| 3-Fluoro | +0.34 | ~5.72 | 8.35 | 8.40 | Inductive (-I)[8] |

| 4-Fluoro | +0.06 | ~5.75 | 8.27 | 8.30 | Inductive (-I) / Mesomeric (+M)[5] |

| 3-Cyano | +0.56 | 5.66 | 7.80 | 7.75 | Strong Inductive (-I)[3] |

| 2,5-Difluoro | +0.68 (combined) | ~5.50 | < 7.50 | N/A | Synergistic Inductive (-I)[2] |

Note: Calculated values are derived from multi-structure approximations utilizing B3LYP/6-311++G(d,p) and implicit solvation models.

Applications in Drug Development and Catalysis

Understanding the electrostatic potential (ESP) and bond dissociation energies (BDE) of PBAs directly translates to applied chemistry:

-

Saccharide Sensors and Therapeutics: For a PBA to effectively bind glucose or fructose in the bloodstream, its pKa must be near or below physiological pH (7.4). Computational screening allows drug development professionals to identify optimal functional groups (like ortho-aminomethyl or meta-cyano) that lower the pKa without introducing steric hindrance that would block the diol condensation[6].

-

Suzuki-Miyaura & Direct Arylation: In catalysis, the polarization of the C-B bond dictates the transmetalation step. DFT mapping of ESP reveals that electron-withdrawing groups decrease the ring's electron density, leading to greater polarization of the C-B bond, thereby facilitating bond cleavage and increasing overall catalytic yields[4].

Conclusion

The integration of DFT-based computational studies into the development pipeline of functionalized phenylboronic acids eliminates the guesswork of synthetic functionalization. By strictly adhering to a self-validating protocol that accounts for conformational flexibility, diffuse basis sets for anionic states, and rigorous solvation modeling, researchers can engineer PBAs with pinpoint electronic precision for next-generation therapeutics, sensors, and catalytic materials.

References

-

On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. Available at:[Link]

-

The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose - Biotechnol Food Sci. Available at:[Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid - Longdom Publishing. Available at: [Link]

-

Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study - ResearchGate. Available at: [Link]

-

Direct Arylation of Unactivated Arenes Using Earth-Abundant Iron/Tetra-Aza Macrocyclic Complexes - PMC. Available at: [Link]

-

DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid - Academia.edu. Available at: [Link]

-

ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Direct Arylation of Unactivated Arenes Using Earth-Abundant Iron/Tetra-Aza Macrocyclic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid [academia.edu]

The Discovery, History, and Synthetic Utility of ortho-Alkoxycarbonyl Phenylboronic Acids

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ortho-Alkoxycarbonyl phenylboronic acids—most notably 2-methoxycarbonylphenylboronic acid and 2-ethoxycarbonylphenylboronic acid—are indispensable electrophilic building blocks in modern organic synthesis. Characterized by a unique neighboring group effect between the ortho-ester moiety and the electron-deficient boron atom, these compounds offer exceptional stability and reactivity. This technical guide explores their historical discovery, mechanistic properties, and self-validating experimental protocols, providing drug development professionals with actionable insights for utilizing these reagents in Suzuki-Miyaura cross-coupling and complex heterocycle synthesis.

Historical Context & Discovery

The foundational chemistry of boronic acids dates back to 1860, following Edward Frankland’s pioneering synthesis of alkylboronic acids. However, early boronic acids were plagued by poor solubility, propensity for protodeboronation, and atmospheric instability.

The specific exploration of ortho-substituted phenylboronic acids accelerated in the late 20th century. Researchers recognized that positioning a heteroatom-containing group adjacent to the boronic acid could fundamentally alter its Lewis acidity. The discovery and subsequent commercialization of ortho-alkoxycarbonyl phenylboronic acids emerged from the pharmaceutical industry's demand for stable, highly reactive coupling partners that resist degradation under harsh catalytic conditions. By introducing an ester group at the 2-position, chemists harnessed an intramolecular dative bond (B–O coordination) that modulated the reactivity of the boron center, a breakthrough that has since revolutionized the synthesis of complex biaryls and stimuli-responsive bioconjugates 1[1]. Today, these compounds are globally recognized as critical intermediates in the synthesis of agrochemicals, materials, and active pharmaceutical ingredients (APIs) 2[2].

Chemical Properties & Mechanistic Insights

The Neighboring Group Effect

The structural uniqueness of ortho-alkoxycarbonyl phenylboronic acids lies in the spatial proximity of the carbonyl oxygen to the empty p-orbital of the boron atom. This allows for a stabilizing intramolecular interaction that shields the C–B bond from premature cleavage (protodeboronation) during high-temperature palladium-catalyzed reactions.

Boroxine (Anhydride) Equilibrium

A critical physical property of these compounds is their tendency to undergo reversible dehydration, forming cyclic trimers known as boroxines. Commercially available batches of 2-(methoxycarbonyl)phenylboronic acid are explicitly noted to contain "varying amounts of anhydride" .

-

Causality in Experimental Design: Drug development professionals must account for this equilibrium when calculating reaction stoichiometry. Failing to adjust molar equivalents for the anhydride fraction can lead to an imbalanced palladium-to-substrate ratio, stalling the catalytic cycle and reducing overall yield.